Epinine 3-O-sulfate
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Overview
Description
Epinine 3-O-sulfate is a naturally occurring compound found in the adrenal gland of mammals. It is a sulfated form of epinephrine, also known as adrenaline, which is a hormone and neurotransmitter that plays a crucial role in the body's "fight or flight" response. Epinine 3-O-sulfate has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
Epinine 3-O-sulfate exerts its effects by binding to alpha-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. This binding leads to the activation of second messenger systems, which in turn leads to various physiological responses such as vasoconstriction and increased heart rate.
Biochemical And Physiological Effects
Epinine 3-O-sulfate has been shown to have various biochemical and physiological effects, including the regulation of blood pressure and heart rate, the stimulation of lipolysis, and the modulation of insulin secretion. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using Epinine 3-O-sulfate in lab experiments is its high affinity for alpha-adrenergic receptors, which makes it a useful tool for studying the physiological effects of alpha-adrenergic receptor activation. However, one limitation is that it is a relatively unstable compound and can degrade over time, which may affect the reproducibility of experiments.
Future Directions
There are several future directions for research on Epinine 3-O-sulfate. One area of interest is its potential use as a therapeutic agent for cardiovascular diseases. Another area of interest is its role in the regulation of insulin secretion and glucose metabolism, which may have implications for the treatment of diabetes. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and antioxidant effects.
Synthesis Methods
Epinine 3-O-sulfate can be synthesized through the sulfation of epinephrine using sulfur trioxide-triethylamine complex as a sulfating agent. The process involves the addition of sulfur trioxide-triethylamine complex to a solution of epinephrine in anhydrous dichloromethane, followed by the addition of triethylamine to neutralize the reaction mixture. The resulting product is then purified using column chromatography.
Scientific Research Applications
Epinine 3-O-sulfate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for alpha-adrenergic receptors, which are involved in the regulation of blood pressure and heart rate. This makes it a potential candidate for the treatment of cardiovascular diseases.
properties
CAS RN |
101910-85-4 |
---|---|
Product Name |
Epinine 3-O-sulfate |
Molecular Formula |
C9H13NO5S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
[2-hydroxy-5-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-8(11)9(6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |
InChI Key |
PSPNNLYOAMJETR-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |
Other CAS RN |
101910-85-4 |
synonyms |
epinine 3-O-sulfate N-methyldopamine 3-O-sulfate |
Origin of Product |
United States |
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